



# Application Notes and Protocols: TAS-205 Phase 1 Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the design and methodology of the Phase 1 clinical trial for TAS-205, a selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor investigated for the treatment of Duchenne muscular dystrophy (DMD).

#### Introduction

TAS-205 (pizuglanstat) is an investigational drug designed to selectively inhibit hematopoietic prostaglandin D synthase (HPGDS), an enzyme responsible for the production of prostaglandin D2 (PGD2).[1] In Duchenne muscular dystrophy, PGD2 is implicated in the inflammatory processes and muscle necrosis that are characteristic of the disease.[2][3] By inhibiting HPGDS, TAS-205 aims to reduce inflammation and slow the progression of muscle deterioration in individuals with DMD.[1] Preclinical studies in mouse models of DMD demonstrated that TAS-205 could lessen muscle damage and improve locomotor activity.[3]

The Phase 1 clinical trial (NCT02246478) was a crucial first step in evaluating the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of TAS-205 in patients with DMD.[1][4] The study was conducted in Japan and enrolled male patients with a confirmed diagnosis of DMD.[1][4]

# **Signaling Pathway of TAS-205**





Click to download full resolution via product page

Mechanism of action for TAS-205.

# **Clinical Trial Design and Methodology**

The Phase 1 study was a double-blind, randomized, placebo-controlled trial designed to assess the safety and pharmacological profile of single and repeated oral doses of TAS-205.[4]

## **Patient Population**

A total of 21 male Japanese patients with a genetically confirmed diagnosis of Duchenne muscular dystrophy were enrolled in the study.[1][4]

Table 1: Patient Inclusion and Exclusion Criteria[4][5]



| Inclusion Criteria                                                   | Exclusion Criteria                                                                  |
|----------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Male, aged 5 to 15 years                                             | History of drug allergy                                                             |
| Body weight between 15 kg and 75 kg                                  | Forced vital capacity (FVC) < 50% of predicted value                                |
| Confirmed diagnosis of DMD                                           | Left ventricular ejection fraction (LVEF) < 50% or fractional shortening (FS) < 25% |
| Able to take oral tablets                                            | Ongoing immunosuppressive therapy (other than corticosteroids)                      |
| If on oral glucocorticosteroids, stable dosage                       | Severe hepatic or renal disease                                                     |
| Confirmed urinary PGD2 metabolite levels above a specified threshold | Systemic allergic or chronic inflammatory diseases                                  |
|                                                                      | Use of other investigational agents within 90 days                                  |

## **Study Design and Dosing**

The study consisted of two parts: a single-dose period and a 7-day repeated-dose period.[4] Patients were randomized to receive either TAS-205 or a placebo.[4] In each dosing step, there were 5 patients in the TAS-205 group and 2 in the placebo group.[4]

Table 2: Dosing Regimen[4]



| Period                                    | Group               | Dose Level      | Number of<br>Patients (TAS-<br>205) | Number of<br>Patients<br>(Placebo) |
|-------------------------------------------|---------------------|-----------------|-------------------------------------|------------------------------------|
| Single Dose                               | Step 1              | 1.67-3.33 mg/kg | 5                                   | 2                                  |
| Step 2                                    | 3.33–6.67 mg/kg     | 5               | 2                                   |                                    |
| Step 3                                    | 6.67–13.33<br>mg/kg | 5               | 2                                   | _                                  |
| Repeated Dose<br>(7 days, twice<br>daily) | Step A              | 1.67–3.33 mg/kg | 5                                   | 2                                  |
| Step B                                    | 3.33–6.67 mg/kg     | 5               | 2                                   |                                    |
| Step C                                    | 6.67–13.33<br>mg/kg | 5               | 2                                   | _                                  |

TAS-205 was administered as an oral tablet.[4]

# Experimental Protocols Safety and Tolerability Assessment

The primary objective of the Phase 1 trial was to evaluate the safety and tolerability of TAS-205. This was achieved through continuous monitoring and recording of adverse events (AEs), as well as regular clinical assessments.

#### Protocol:

- Adverse Event Monitoring: All adverse events, regardless of severity or perceived relationship to the study drug, were recorded from the time of informed consent until the end of the follow-up period. AEs were graded for severity and assessed for their potential relationship to TAS-205.
- Clinical Laboratory Tests: Blood and urine samples were collected at specified time points to monitor hematology, blood chemistry, and urinalysis parameters.



- Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were measured at regular intervals.
- Electrocardiograms (ECGs): 12-lead ECGs were performed to monitor cardiac function.
- Physical Examinations: Comprehensive physical examinations were conducted at screening and at the end of the study.

## **Pharmacokinetic Analysis**

Pharmacokinetic parameters were assessed to understand the absorption, distribution, metabolism, and excretion of TAS-205.

#### Protocol:

- Blood Sampling: Blood samples were collected at pre-defined time points before and after drug administration.
- Plasma Concentration Analysis: The concentration of TAS-205 in plasma was determined using a validated analytical method.
- Pharmacokinetic Parameter Calculation: The following PK parameters were calculated using non-compartmental analysis:[4]
  - Cmax: Maximum plasma concentration.
  - Tmax: Time to reach Cmax.
  - AUC (Area Under the Curve): A measure of total drug exposure over time.
  - t1/2: Elimination half-life.

# **Pharmacodynamic Analysis**

The pharmacodynamic effects of TAS-205 were evaluated by measuring the levels of a major urinary metabolite of PGD2, tetranor-prostaglandin D metabolite (t-PGDM).[4]

Protocol for Urinary Metabolite Analysis (General Workflow):[6][7]



- Urine Collection: Urine samples were collected from patients at specified intervals.
- Sample Preparation:
  - Urine samples are thawed and centrifuged to remove particulate matter.
  - An internal standard (e.g., a deuterated version of the metabolite) is added to a known volume of urine.
- Solid Phase Extraction (SPE):
  - An SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water.
     [6]
  - The urine sample is loaded onto the cartridge.
  - The cartridge is washed to remove interfering substances.
  - The prostaglandin metabolites are eluted with an organic solvent.[6]
- LC-MS/MS Analysis:
  - The eluate is dried and reconstituted in the mobile phase.
  - The sample is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for separation and quantification.[6][7]
- Data Analysis:
  - The concentration of the metabolite is calculated based on the peak area ratio relative to the internal standard.[6]
  - Results are normalized to urinary creatinine concentration to account for variations in urine dilution.[6][7]

# Results Safety and Tolerability



TAS-205 was found to be safe and well-tolerated in patients with DMD.[4] No clinically significant adverse events were reported after either single or repeated administration.[4][8] While adverse events were noted, they were generally mild and not considered to be directly related to the study drug.[7]

#### **Pharmacokinetics**

The pharmacokinetics of TAS-205 were found to be linear across the dose range studied (1.67–13.33 mg/kg).[4][8] Following repeated administration, the plasma concentration of TAS-205 reached a steady state by day 4.[4][8]

Table 3: Summary of Pharmacokinetic Findings

| Parameter    | Finding                                                                    |
|--------------|----------------------------------------------------------------------------|
| Linearity    | Linear pharmacokinetics observed in the 1.67–13.33 mg/kg dose range.[4][8] |
| Steady State | Reached by Day 4 of repeated dosing.[4][8]                                 |

## **Pharmacodynamics**

TAS-205 demonstrated a dose-dependent decrease in the urinary excretion of the PGD2 metabolite, t-PGDM.[4][8] Importantly, TAS-205 did not affect the urinary excretion of the primary metabolite of prostaglandin E2, indicating its selectivity.[4][8]

## **Clinical Trial Workflow**





Click to download full resolution via product page

Workflow of the TAS-205 Phase 1 clinical trial.



### Conclusion

The Phase 1 clinical trial of TAS-205 established a favorable safety, tolerability, and pharmacokinetic profile for the drug in patients with Duchenne muscular dystrophy.[4] The pharmacodynamic data confirmed the mechanism of action, showing a dose-dependent and selective inhibition of the PGD2 pathway.[4] These promising results supported the further clinical development of TAS-205 in subsequent Phase 2 and 3 trials.[3][9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A phase I study of TAS-205 in patients with Duchenne muscular dystrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. A phase I study of TAS-205 in patients with Duchenne muscular dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. benchchem.com [benchchem.com]
- 7. Prostaglandin D2 metabolite in urine is an index of food allergy PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Application Notes and Protocols: TAS-205 Phase 1 Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571709#tas-205-phase-1-clinical-trial-design-and-methodology]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com